molecular formula C9H8BrFO B7961434 5'-Bromo-2'-fluoro-4'-methylacetophenone

5'-Bromo-2'-fluoro-4'-methylacetophenone

Cat. No.: B7961434
M. Wt: 231.06 g/mol
InChI Key: KNGDVKLNFUPUKP-UHFFFAOYSA-N
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Description

5'-Bromo-2'-fluoro-4'-methylacetophenone is an organic compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . It is a derivative of acetophenone, featuring bromine, fluorine, and methyl substituents on the phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5'-Bromo-2'-fluoro-4'-methylacetophenone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 5-bromo-2-fluoro-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5'-Bromo-2'-fluoro-4'-methylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products with different substituents replacing bromine or fluorine.

    Reduction: 1-(5-Bromo-2-fluoro-4-methylphenyl)ethanol.

    Oxidation: 1-(5-Bromo-2-fluoro-4-methylphenyl)acetic acid.

Scientific Research Applications

5'-Bromo-2'-fluoro-4'-methylacetophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of small molecules with biological targets.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5'-Bromo-2'-fluoro-4'-methylacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-fluorophenyl)ethan-1-one: Lacks the methyl group on the phenyl ring.

    1-(5-Bromo-4-methylphenyl)ethan-1-one: Lacks the fluorine atom on the phenyl ring.

    1-(2-Fluoro-4-methylphenyl)ethan-1-one: Lacks the bromine atom on the phenyl ring.

Uniqueness

5'-Bromo-2'-fluoro-4'-methylacetophenone is unique due to the presence of bromine, fluorine, and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-bromo-2-fluoro-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGDVKLNFUPUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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